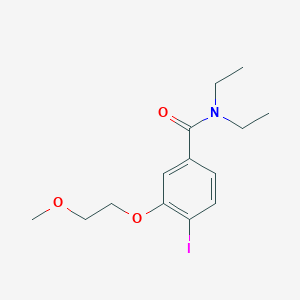
D-Galactose, 2-azido-2-deoxy-
Descripción general
Descripción
D-Galactose, 2-azido-2-deoxy-: is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the replacement of the hydroxyl group at the second carbon position with an azido group. It is widely used in glycobiology and synthetic carbohydrate chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Azidophenylselenylation of Glycals: This method involves the reaction of glycals with azidophenylselenyl reagents to produce 2-azido-2-deoxy derivatives.
Direct Glycosidation of 2-Azido-2-deoxyglycosyl Nitrates: This method uses glycosyl nitrates as donors in the presence of lanthanides to achieve glycosidation.
Industrial Production Methods: The industrial production of D-Galactose, 2-azido-2-deoxy- is not extensively documented, but it generally follows the principles of the synthetic routes mentioned above, scaled up for larger production volumes.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group can be substituted with other functional groups, such as amines, through reduction reactions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the formation of triazoles through cycloaddition reactions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride or hydrogen in the presence of a palladium catalyst for the reduction of the azido group.
Cycloaddition Reagents: Copper(I) catalysts are commonly used in click chemistry reactions involving the azido group.
Major Products:
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
Chemistry:
Glycosylation Reactions: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology:
Metabolic Labeling: Incorporated into glycoproteins and glycolipids for tracking and studying biological processes.
Medicine:
Drug Development: Used in the synthesis of glycosylated drugs and prodrugs for improved bioavailability and targeting.
Industry:
Mecanismo De Acción
The primary mechanism of action for D-Galactose, 2-azido-2-deoxy- involves its incorporation into glycosylation pathwaysThis modification can influence cell signaling, adhesion, and other biological processes by altering the structure and function of glycoproteins and glycolipids .
Comparación Con Compuestos Similares
2-Azido-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galactose.
2-Azido-2-deoxy-D-mannose: Another azido sugar used in similar applications but with different stereochemistry, affecting its reactivity and biological interactions.
Uniqueness: D-Galactose, 2-azido-2-deoxy- is unique due to its specific configuration and the presence of the azido group, which provides versatility in chemical modifications and applications in various fields of research and industry.
Propiedades
IUPAC Name |
(3R,4R,5R,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(E)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B8119526.png)

![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)
![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8119552.png)






